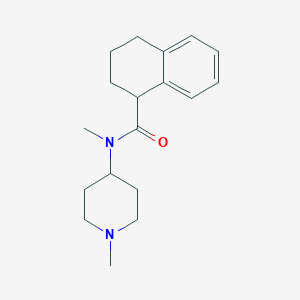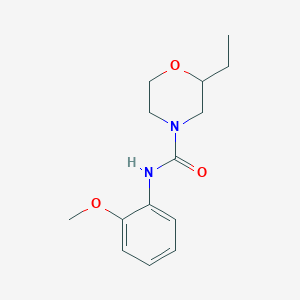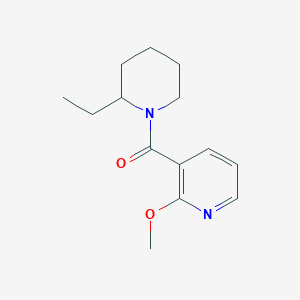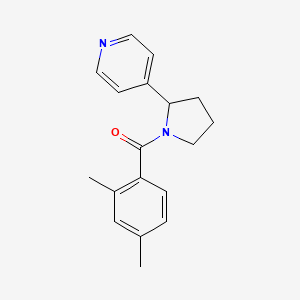
(2,4-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, commonly known as DPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPPM is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C20H23N2O.
Mechanism of Action
The mechanism of action of DPPM is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. DPPM has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. DPPM also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
DPPM has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DPPM inhibits cell growth and induces apoptosis in cancer cells. DPPM has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that DPPM has anti-tumor activity in mouse models of cancer. DPPM has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DPPM has several advantages for use in lab experiments, including its high purity and stability, and its ability to dissolve in organic solvents. However, DPPM also has some limitations, including its high cost and the complexity of its synthesis. In addition, DPPM has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on DPPM. One area of research is the development of novel compounds based on DPPM for use in cancer therapy. Another area of research is the investigation of the mechanism of action of DPPM and its potential targets in cancer cells. Additionally, further research is needed to explore the potential applications of DPPM in other fields, such as material science and drug discovery.
Synthesis Methods
The synthesis of DPPM involves the reaction of 2,4-dimethylbenzaldehyde with 2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with pyrrolidine in the presence of sodium hydride to yield DPPM. The synthesis of DPPM is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
DPPM has been used in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, DPPM has been investigated for its potential as an anti-cancer agent. Studies have shown that DPPM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, DPPM has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In material science, DPPM has been used as a building block for the synthesis of functional materials with unique properties.
properties
IUPAC Name |
(2,4-dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-5-6-16(14(2)12-13)18(21)20-11-3-4-17(20)15-7-9-19-10-8-15/h5-10,12,17H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEDWILKLCJBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)

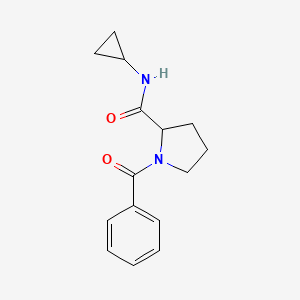
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
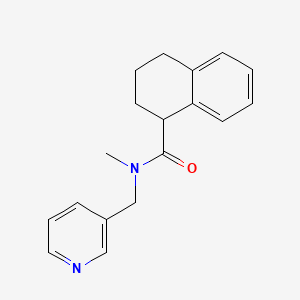
![2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7494145.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)
![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)
